molecular orbital analysis of chromium(2+);prop-1-ene interactions
molecular orbital analysis of chromium(2+);prop-1-ene interactions
An In-Depth Technical Guide: Molecular Orbital Analysis of Chromium(II)-prop-1-ene Interactions
Abstract
This technical guide provides a comprehensive molecular orbital (MO) analysis of the bonding interactions between the chromium(II) ion and prop-1-ene. The interaction is fundamentally described by the Dewar-Chatt-Duncanson model, which delineates a synergistic mechanism involving σ-donation from the alkene's π-orbital to the metal and π-back-donation from the metal's d-orbitals to the alkene's π* antibonding orbital.[1][2] As a d⁴ metal center, Chromium(II) possesses the requisite electronic configuration for significant back-donation, which profoundly influences the geometric and electronic structure of the resulting complex.[3] This guide elucidates the nature of the frontier molecular orbitals, details the application of computational chemistry for a quantitative understanding, and outlines spectroscopic techniques for experimental validation. The content is structured to provide researchers with both the theoretical foundation and practical insights necessary for studying such organometallic systems.
The Fundamental Framework: The Dewar-Chatt-Duncanson Model
The interaction between a transition metal and an alkene is a cornerstone of organometallic chemistry. The most widely accepted description of this bond is the Dewar-Chatt-Duncanson model.[1] This model partitions the bonding into two primary, synergistic components:
-
Ligand-to-Metal σ-Donation: The filled π-orbital of the alkene, its Highest Occupied Molecular Orbital (HOMO), overlaps with a vacant, appropriately symmetric d-orbital on the metal center (a LUMO of the metal fragment). This interaction forms a σ-bond and results in the donation of electron density from the alkene to the metal.[2][4]
-
Metal-to-Ligand π-Back-donation: A filled d-orbital on the metal center (a HOMO of the metal fragment) overlaps with the vacant π* antibonding orbital of the alkene, its Lowest Unoccupied Molecular Orbital (LUMO).[1][4] This back-donation of electron density populates an orbital that is antibonding with respect to the C=C bond.
This synergistic relationship is crucial; the forward donation of electron density to the metal makes the metal more electron-rich, which in turn enhances its ability to participate in back-donation. A major consequence of π-back-donation is the weakening and elongation of the C=C bond, as electron density is added to an antibonding orbital.[2] In cases of strong back-donation, the hybridization of the alkene carbons shifts from sp² towards sp³, resulting in a structure that can be described as a metallacyclopropane.[1][4]
Caption: The Dewar-Chatt-Duncanson model for metal-alkene bonding.
Profile of the Interacting Species
The Chromium(II) Ion: A d⁴ Center
The chromium(II) ion possesses a 3d⁴ electron configuration.[3] In an idealized octahedral or square planar coordination environment, these four d-electrons occupy various d-orbitals (dxy, dxz, dyz, dz², dx²-y²). The specific arrangement and energy levels of these orbitals are dictated by the surrounding ligand field, but critically, Cr(II) has filled d-orbitals available for π-back-donation, making it a competent partner for bonding with π-acceptor ligands like alkenes. The most stable oxidation states for chromium are typically Cr(III) and Cr(VI), but Cr(II) is a potent reducing agent and a key intermediate in many catalytic processes.[3]
Prop-1-ene: A Prototypical Asymmetric Alkene
Prop-1-ene (C₃H₆) is a simple, asymmetric alkene.[5] Its electronic structure is defined by the C=C double bond. The key frontier orbitals for coordination chemistry are:
-
HOMO: The π-bonding orbital, which holds the two π-electrons. Electron momentum spectroscopy has been used to investigate the momentum profile of the HOMO of propene.[6]
-
LUMO: The corresponding π*-antibonding orbital, which is empty in the ground state and can act as an electron acceptor.[6]
Molecular Orbital Analysis of the Cr(II)-prop-1-ene Complex
The interaction between a Cr(II) center and prop-1-ene results in the formation of new molecular orbitals derived from the frontier orbitals of the constituent fragments.
-
σ-Interaction: The filled π-orbital of prop-1-ene overlaps with an empty, sigma-accepting orbital on the Cr(II) fragment (e.g., a hybrid orbital with dz² or dx²-y² character). This creates a lower-energy bonding MO (σ) and a higher-energy antibonding MO (σ*). The two electrons from the propene π-system occupy the new σ-bonding orbital, forming the primary donor-acceptor bond.
-
π-Interaction: A filled dπ orbital on Cr(II) (e.g., dxz or dyz) has the correct symmetry to overlap with the empty π* orbital of prop-1-ene. This interaction yields a bonding MO (π) and an antibonding MO (π*). The electron pair from the metal d-orbital populates the new π-bonding MO, which is delocalized over the metal and the ligand. This is the back-donation step.
The extent of these interactions dictates the final stability and structure of the complex. Given that Cr(II) is a relatively electron-rich, early-to-mid transition metal, significant π-back-donation is anticipated. This leads to a notable elongation of the C-C bond and a distortion of the propene substituents away from the metal center.
Caption: Qualitative MO diagram for the Cr(II)-prop-1-ene interaction.
Computational Methodologies for Elucidation
Theoretical calculations are indispensable for a quantitative analysis of the Cr(II)-prop-1-ene interaction. They provide insights into geometries, bond energies, and the electronic structure that are often difficult to obtain experimentally.
Caption: A typical computational workflow for analyzing metal-ligand interactions.
Experimental Protocol: Density Functional Theory (DFT) Analysis
This protocol outlines a standard procedure for modeling the Cr(II)-prop-1-ene complex and analyzing its bonding.
-
Structure Building: Construct an initial 3D model of the Cr(II)-prop-1-ene complex. The prop-1-ene ligand should be placed in a side-on (η²) coordination geometry relative to the chromium ion. Other auxiliary ligands (e.g., water, ammines) should be included to satisfy the coordination sphere of Cr(II), as this significantly impacts the electronic properties.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP functional with a def2-TZVP basis set). This process finds the lowest energy conformation of the complex.
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of imaginary frequencies. This step also provides predicted infrared spectra, including the C=C stretching frequency.
-
Bonding Analysis: Analyze the output of the calculation.
-
Structural Parameters: Measure the optimized C=C bond length and compare it to that of a separately optimized free prop-1-ene molecule. An increase in bond length is a direct indicator of π-back-donation.[2]
-
Orbital Visualization: Visualize the molecular orbitals, particularly those corresponding to the σ-donation and π-back-donation interactions.
-
Energy Decomposition Analysis (EDA): To quantify the interaction, perform an EDA. This method partitions the total interaction energy (ΔE_int) into physically meaningful terms:
-
ΔE_Pauli: Pauli repulsion between the fragments.
-
ΔE_elstat: Electrostatic attraction.
-
ΔE_orb: Orbital interaction energy, which can be further broken down by symmetry to quantify the σ-donation and π-back-donation contributions.[7]
-
-
Data Presentation: Representative Computational Results
The following table summarizes hypothetical but realistic data from a DFT and EDA calculation on a model [Cr(H₂O)₄(prop-1-ene)]²⁺ complex.
| Parameter | Free Prop-1-ene | Coordinated Prop-1-ene | Interpretation |
| C=C Bond Length (Å) | 1.33 | 1.41 | Significant bond elongation due to π-back-donation.[2] |
| ν(C=C) Frequency (cm⁻¹) | ~1650 | ~1520 | Red-shift indicates C=C bond weakening.[8] |
| EDA Component | --- | Energy (kcal/mol) | Contribution |
| ΔE_Pauli (Repulsion) | --- | +110.5 | Strong steric/electronic repulsion. |
| ΔE_elstat (Electrostatic) | --- | -85.2 | Significant electrostatic attraction. |
| ΔE_orb (Orbital Interaction) | --- | -60.8 | Covalent bonding is a major contributor. |
| Contribution to ΔE_orb | |||
| σ-donation | --- | -45.1 (74%) | Dominant orbital interaction component. |
| π-back-donation | --- | -15.7 (26%) | Substantial back-donation is present. |
| Total Interaction Energy | --- | -35.5 | Strong, stable complex formation. |
Experimental and Spectroscopic Validation
While computational methods provide deep insight, experimental validation is essential.
Synthesis and Sample Preparation Protocol
The synthesis of Cr(II)-alkene complexes requires strict anaerobic conditions due to the high sensitivity of Cr(II) to oxidation.[3]
-
Precursor Synthesis: Prepare a suitable Cr(II) precursor, such as CrCl₂(THF)₂ or by in-situ reduction of a Cr(III) salt (e.g., CrCl₃) with zinc amalgam in a coordinating solvent.[3]
-
Complexation: Introduce a solution of prop-1-ene (can be condensed as a liquid at low temperature) to the Cr(II) precursor solution under an inert atmosphere (N₂ or Ar) at low temperature (e.g., -78 °C).
-
Isolation: If the complex is stable enough, it may be isolated by precipitation with a non-polar solvent. Often, these complexes are highly reactive and are characterized in solution.
-
Sample Preparation: For spectroscopic analysis, prepare solutions in deuterated, anhydrous solvents within a glovebox. Samples must be flame-sealed in NMR tubes or loaded into airtight cells for IR spectroscopy.
Spectroscopic Characterization
-
NMR Spectroscopy: Upon coordination, the ¹H and ¹³C NMR signals for the alkene carbons and protons will shift significantly upfield (to lower ppm values).[2] This shielding is a direct consequence of the increased electron density from back-donation and the rehybridization towards sp³ character.[2][8]
-
Infrared (IR) Spectroscopy: A decrease in the C=C stretching frequency (ν(C=C)) from its position in free propene (~1650 cm⁻¹) is a hallmark of coordination.[8] The magnitude of this red-shift correlates with the strength of the π-back-donation.
-
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides unambiguous proof of the bonding mode and precise measurement of the C=C bond length, confirming the elongation predicted by theory.[9]
Conclusion
The interaction between Chromium(II) and prop-1-ene is a classic example of transition metal-olefin bonding, governed by the principles of the Dewar-Chatt-Duncanson model. The d⁴ electronic configuration of Cr(II) allows for both effective σ-acceptance from the propene π-system and significant d-π* back-donation. This synergistic bonding results in a stable complex characterized by a weakened and elongated C=C bond. The detailed nature of this interaction can be thoroughly investigated and quantified through a combination of computational modeling, particularly DFT and Energy Decomposition Analysis, and validated experimentally using spectroscopic techniques like NMR and IR, and structurally through X-ray crystallography. Understanding these fundamental interactions is critical for the rational design of chromium-based catalysts and materials.
References
- ChemRxiv. (n.d.). Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes.
- ResearchGate. (n.d.). The active molecular orbitals of Cr2L2 forming the Cr−Cr bond via....
- Chemistry LibreTexts. (2023, May 3). π Systems.
- YouTube. (2020, November 11). Alkene Addition Reactions: Crash Course Organic Chemistry #16.
- ChemRxiv. (n.d.). Computational Spectroscopy of the Cr–Cr Bond in Coordination Complexes.
- ACS Publications. (n.d.). Chromium(II) Organochromates. Preparation, Characterization, and Stability | Organometallics.
- Ning, C. G., et al. (2005). Investigation of the highest occupied molecular orbital of propene by binary (e, 2e) spectroscopy. Chemical Physics Letters, 402(1-3), 175-179.
- Mangaldai College. (n.d.). Metal-Alkene Complex.pdf.
- ACS Publications. (2018, December 20). Spectroscopic Investigation of the Activation of a Chromium-Pyrrolyl Ethene Trimerization Catalyst | ACS Catalysis.
- Sci-Hub. (n.d.). Computational study of the structure, bonding and reactivity of selected helical metallocenes.
- Quora. (2020, December 18). What is the hydration reaction of prop-2-ene?.
- ACS Publications. (n.d.). Effects of Alkyl Substitution on Chromium−Olefin Bond Energies in Cr(CO)5(olefin) Complexes | The Journal of Physical Chemistry A.
- RSC Publishing. (n.d.). Synthesis and characterization of chromium complexes 2-Me4CpC6H4CH2(R)NHCrCl2 and their catalytic properties in ethylene homo- and co-polymerization - Dalton Transactions.
- YouTube. (2022, April 2). How to Write the Structural Formula for 1-Pentene.
- Sci-Hub. (2019). A molecular modelling study of the effects of pivalate ligand substitutions on the magnetic properties of chromium-wheels host complexes. Journal of Molecular Graphics and Modelling.
- MDPI. (2023, June 13). Salen-like Chromium and Aluminum Complexes as Catalysts in the Copolymerization of Epoxides with Cyclic Anhydrides for the Synthesis of Polyesters.
- Chemistry LibreTexts. (2026, January 18). Metal Alkene Complexes.
- University of California, Berkeley. (n.d.). Chromium Chemistry.
- SciSpace. (n.d.). Analysing the chromium–chromium multiple bonds using multiconfigurational quantum chemistry.
- NIH. (n.d.). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells.
- P2 InfoHouse. (n.d.). Chemistry Of Chromium.
- Interactive Learning Paradigms, Incorporated. (n.d.). Organometallic HyperTextBook: Alkene Complexes.
- Journal of Pharmacy & Pharmacognosy Research. (2022, May 26). Computational study of Cu2+, Fe2+, Mn2+, Mn3+, Fe3+, CrO42-, Si4+, and Hg+ binding sites identification on cytokines to predict.
- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.
- Chemistry Stack Exchange. (2018, February 6). Feasibility of another product in peroxide effect mechanism of propene.
- ResearchGate. (n.d.). Chromium(II) Complexes | Request PDF.
- Chemistry LibreTexts. (2023, June 30). Chemistry of Chromium.
- Quora. (2018, August 2). What is the structural formula of prop-1-ene?.
- MDPI. (n.d.). Orbital Energy-Based Reaction Analysis of SN2 Reactions.
Sources
- 1. mangaldaicollege.org [mangaldaicollege.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. info.phys.tsinghua.edu.cn [info.phys.tsinghua.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organometallic HyperTextBook: Alkene Complexes [ilpi.com]
- 9. chemrxiv.org [chemrxiv.org]
